2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid
Description
2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
2-[[2-(2-butan-2-ylphenoxy)acetyl]amino]-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-12(2)14-6-4-5-7-17(14)25-11-18(22)21-16-10-13(20)8-9-15(16)19(23)24/h4-10,12H,3,11H2,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIBJPXOWNXEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(Butan-2-yl)phenol with chloroacetic acid in the presence of a base to form 2-(Butan-2-yl)phenoxyacetic acid. This intermediate is then reacted with 4-chlorobenzoic acid chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Phenoxy radicals or quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The phenoxy and chlorobenzoic acid moieties can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar phenoxy functionality.
4-Chlorobenzoic acid: Shares the chlorobenzoic acid moiety.
2-(Butan-2-yl)phenol: Contains the butyl-substituted phenol group.
Uniqueness
2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-4-chlorobenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
